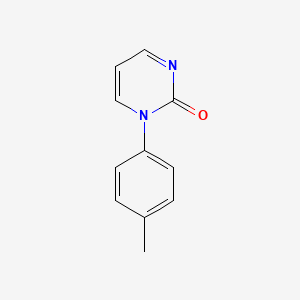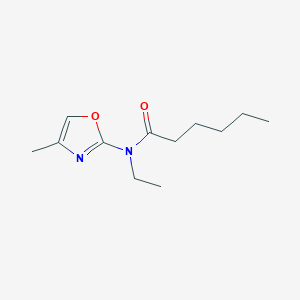![molecular formula C17H19NO3 B12902590 Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl- CAS No. 61579-88-2](/img/structure/B12902590.png)
Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is a complex organic compound that features an indole core structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and carbonyl groups. The final step often involves the cyclization to form the dimethylcyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core is of interest in the study of biological systems and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The methoxy and carbonyl groups further modulate its activity, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-1H-indole-3-carboxylic acid: Shares the indole core and methoxy group but lacks the cyclopentanone ring.
2-Ethyl-5-methoxy-1H-indole: Similar indole structure with an ethyl group instead of the carbonyl and cyclopentanone functionalities.
5-Methoxy-1H-indole-3-carboxamidine: Contains the indole and methoxy groups but differs in the functional groups attached to the indole core.
Uniqueness
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is unique due to its combination of the indole core with a cyclopentanone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
61579-88-2 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-(5-methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H19NO3/c1-17(2)7-12(15(19)8-17)16(20)13-9-18-14-5-4-10(21-3)6-11(13)14/h4-6,9,12,18H,7-8H2,1-3H3 |
InChI-Schlüssel |
ILAZHSDZGHEQML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)C1)C(=O)C2=CNC3=C2C=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


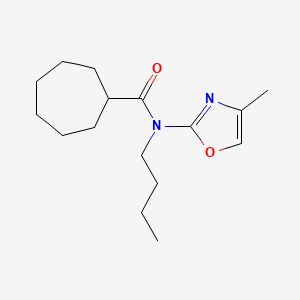

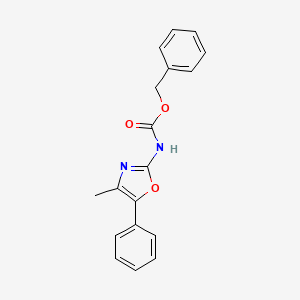

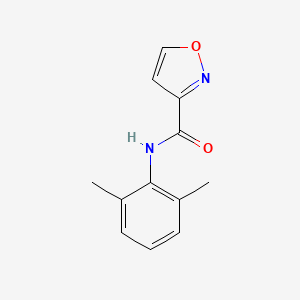
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
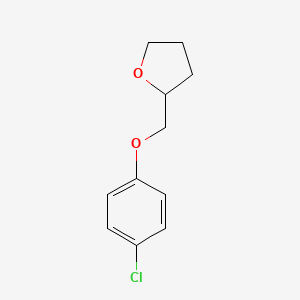
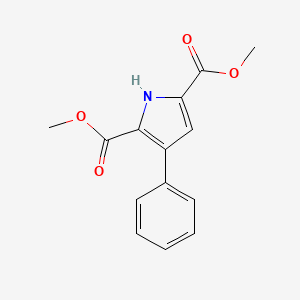
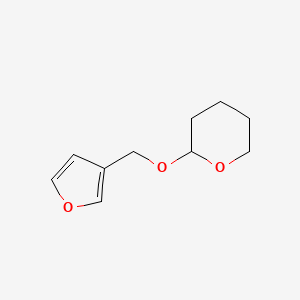
![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)
